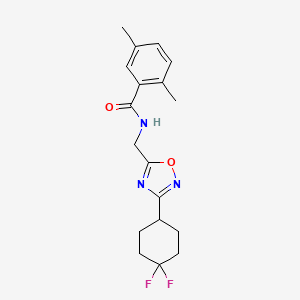

![molecular formula C18H17N3O3S B2838187 Ethyl {[3,5-dicyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate CAS No. 374910-16-4](/img/structure/B2838187.png)

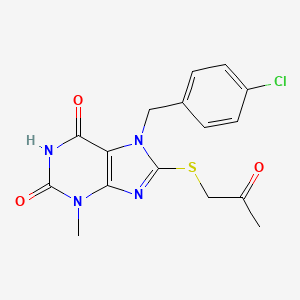

Ethyl {[3,5-dicyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “Ethyl {[3,5-dicyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate” is a derivative of ethyl 3,5-dicyano-6-oxo-2,4-diarylpiperidine-3-carboxylate . It has been studied for its antibacterial and antitubercular activities .

Synthesis Analysis

The compound is synthesized from aryl aldehydes, ethyl cyanoacetate, and ammonium acetate in an aqueous medium without using a catalyst . This method is simple, inexpensive, and environmentally friendly . It also fulfills green chemistry protocols .Applications De Recherche Scientifique

Green Synthesis

This compound has been used in the green synthesis of ethyl 3,5-dicyano-6-oxo-2,4-diarylpiperidine-3-carboxylate derivatives . The synthesis was developed in an aqueous medium without using a catalyst, making it environmentally friendly .

Antibacterial Activity

The synthesized derivatives have shown antibacterial activity against Gram-positive bacteria (Staphylococcus aureus 25923) and Gram-negative bacteria (Escherichia coli ATCC25922) . Some compounds exhibited very good antibacterial activity against E. coli .

Antitubercular Activity

The compounds have also shown antitubercular activity with varying MICs against mycobacterium tuberculosis H37RV control strain and multidrug-resistant tuberculosis (MDR-TB) clinical isolate . Among the tested compounds, some showed equipotent antitubercular activity against H37Rv and MDR-TB clinical isolates .

Molecular Docking Studies

Molecular docking studies: of the synthesized piperidinone derivatives with acetate kinase protein have shown that these compounds interact effectively with the catalytic residues that are in the vicinity of ATP binding and active sites, facilitating inhibition of enzyme function . This suggests potential applications in drug design and discovery.

Synthesis of Pyridine-2-thiol Derivatives

This compound has been used in the synthesis of N-Methylmorpholinium 1-Amino-2,4-dicyano-4-phenylcarbamoyl (ethoxycarbonyl)-1,3-butadiene-1-thiolates, which were further converted into pyridine-2-thiol derivatives .

Photocatalytic Transformations

Although not directly related to the compound , 1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)-benzene (4DPAIPN), which also contains dicyanobenzene, has been used in photocatalytic transformations . This suggests potential applications of the compound in photocatalysis, but further research would be needed to confirm this.

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with various enzymes and proteins, influencing their function and activity .

Mode of Action

It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of the target proteins .

Biochemical Pathways

It is plausible that it may influence multiple pathways due to its potential interactions with various proteins and enzymes .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination .

Result of Action

Based on its chemical structure, it may influence the function and activity of various proteins and enzymes, leading to changes at the cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect its stability and interaction with its targets .

Propriétés

IUPAC Name |

ethyl 2-[[3,5-dicyano-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-3-24-15(22)10-25-18-14(9-20)16(13(8-19)17(23)21-18)12-7-5-4-6-11(12)2/h4-7,13,16H,3,10H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBIGCIHYJLWSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=C(C(C(C(=O)N1)C#N)C2=CC=CC=C2C)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Methyl-N-[3-(2-phenylimidazol-1-yl)propyl]purin-6-amine](/img/structure/B2838106.png)

![N-[(5-Pyrimidin-5-ylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2838110.png)

![1-(3,4-Dihydro-2H-quinolin-1-yl)-2-[5-(3,5-dimethoxy-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethanone](/img/structure/B2838111.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2838114.png)

![3-[[1-[2-(Trifluoromethyl)phenyl]sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2838117.png)

![Sodium 1-(cyclobutylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2838118.png)

![7-Methoxy-2-methyl-1-oxobenzo[b][1,6]naphthyridine-4-carbaldehyde](/img/structure/B2838123.png)

![1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2838124.png)